Scientific Field: Oncology
Application Summary: 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines.
Methods of Application: The compound was synthesized and then tested on various human solid tumor and leukemia cell lines.
Results: In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10%.
Scientific Field: Microbiology
Application Summary: The compound has been synthesized and tested for its antibacterial activity.
Methods of Application: The compound was synthesized and then tested on both Gram-positive and Gram-negative species.
Scientific Field: Medicinal Chemistry
Application Summary: 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds.
Methods of Application: The compound is synthesized and then tested on various human solid tumor and leukemia cell lines.
Results: The synthesized compounds showed more activity than the other compounds and the positive control temozolomide.
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 204.18 g/mol. It is classified under the phthalazine derivatives and is known for its structural complexity, featuring a phthalazine ring with a carboxylic acid group and a ketone functionality. The compound has a melting point of 236 °C (decomposition) and a predicted boiling point of around 412 °C .
This compound serves as an important intermediate in organic synthesis, particularly in the development of various biologically active heterocycles. Its unique structure allows for diverse chemical reactivity, making it a valuable compound in pharmaceutical research and development.
The chemical reactivity of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is notable for its ability to participate in various organic reactions:
Research indicates that this compound is utilized as an intermediate in the synthesis of novel dicarboxylic acid amides and fused triazine rings, showcasing its versatility.
The synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid typically involves several key steps:
This multi-step synthesis highlights the compound's complexity and the need for careful handling of reagents.
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid finds applications primarily in:
Interaction studies involving 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid focus on its reactivity with various biological targets and chemical reagents. These studies are essential for understanding how modifications to its structure can enhance or diminish its biological activity or reactivity profile.
For instance, research into its interactions with enzymes could reveal potential pathways for drug development or highlight mechanisms of action relevant to its biological effects.
Several compounds share structural similarities with 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-phthalazinecarboxylic acid | C8H6N2O2 | Lacks methyl group; simpler structure |
| 3-methylphthalic anhydride | C10H8O3 | Anhydride form; used as a precursor |
| 3-Methylphthalhydrazide | C10H10N2O | Contains hydrazine functionality; more reactive |
| 3-Methylphthalazine | C10H8N2 | Basic phthalazine structure without carboxylic acid |
These compounds illustrate variations in functional groups and structural complexity that influence their reactivity and potential applications. The unique combination of functionalities in 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid contributes to its distinct role in synthetic chemistry and potential therapeutic applications.
Irritant